molecular formula C19H27N3O4 B2885038 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1049441-59-9

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2885038
CAS No.: 1049441-59-9
M. Wt: 361.442
InChI Key: UKGLXALVXQSFJP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino group and a pyrrole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Core: The final step involves coupling the pyrrole and dimethylamino-substituted intermediate with 3,4,5-trimethoxybenzoic acid under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    N-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide: Lacks the methyl group on the pyrrole ring.

    N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide: Lacks one methoxy group on the benzamide core.

Comparison: N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both the dimethylamino group and the fully substituted benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-21(2)15(14-8-7-9-22(14)3)12-20-19(23)13-10-16(24-4)18(26-6)17(11-13)25-5/h7-11,15H,12H2,1-6H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGLXALVXQSFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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